molecular formula C13H15N5O B5295628 N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine

Numéro de catalogue B5295628
Poids moléculaire: 257.29 g/mol
Clé InChI: GQNZOGIWBIJYJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine, also known as MRS2500, is a selective antagonist of P2Y1 receptors. P2Y1 receptors are a type of G protein-coupled receptor that is activated by extracellular nucleotides such as ATP, ADP, and UTP. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and neurological disorders.

Mécanisme D'action

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine is a selective antagonist of P2Y1 receptors, which are activated by extracellular nucleotides such as ATP, ADP, and UTP. P2Y1 receptors are widely expressed in various tissues, including platelets, smooth muscle cells, and neurons. By inhibiting P2Y1 receptors, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can block the downstream signaling pathways that are activated by extracellular nucleotides, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine are mainly mediated by its inhibition of P2Y1 receptors. In platelets, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can inhibit platelet aggregation and reduce thrombus formation, leading to its potential therapeutic application in cardiovascular disorders. In cancer cells, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can inhibit the proliferation and migration of cancer cells, leading to its potential therapeutic application in cancer treatment. In neurons, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can have neuroprotective effects and improve cognitive function, leading to its potential therapeutic application in neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has several advantages and limitations for lab experiments. One advantage is its selectivity for P2Y1 receptors, which allows for specific targeting of this receptor subtype. Another advantage is its potential therapeutic application in various diseases, which makes it a valuable tool for studying disease mechanisms and developing new therapies. One limitation is its relatively low potency, which may require higher concentrations for effective inhibition of P2Y1 receptors. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine. One direction is the development of more potent and selective P2Y1 receptor antagonists, which may have improved therapeutic efficacy and fewer off-target effects. Another direction is the investigation of the role of P2Y1 receptors in various diseases, which may lead to the identification of new therapeutic targets. Finally, the investigation of the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine may lead to the development of new drugs that target the same or related pathways.

Méthodes De Synthèse

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can be synthesized using a multi-step process. The first step involves the synthesis of 3-hydroxyphenylacetic acid, which is then reacted with ethyl carbamate to form ethyl N-(3-hydroxyphenyl) carbamate. The resulting compound is then reacted with 4,6-dimethyl-2-chloropyrimidine to form N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)urea. The final step involves the reaction of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)urea with guanidine hydrochloride to form N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine.

Applications De Recherche Scientifique

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular disorders, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been shown to inhibit platelet aggregation and reduce thrombus formation, making it a potential therapeutic agent for preventing thrombotic events. In cancer, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been shown to inhibit the proliferation and migration of cancer cells, making it a potential therapeutic agent for cancer treatment. In neurological disorders, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been shown to have neuroprotective effects and improve cognitive function, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.

Propriétés

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-hydroxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-8-6-9(2)16-13(15-8)18-12(14)17-10-4-3-5-11(19)7-10/h3-7,19H,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNZOGIWBIJYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-hydroxyphenyl)guanidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.